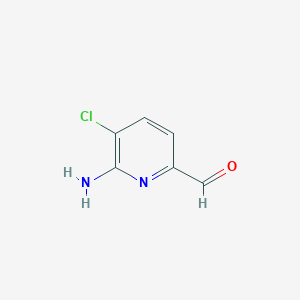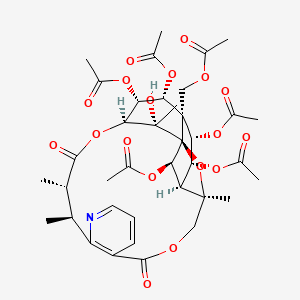![molecular formula C10H19N3O B13332935 8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13332935.png)
8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethyl-1,4,9-triazaspiro[55]undecan-5-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a diamine with a ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one has several scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The precise pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
1,4,9-Triazaspiro[5.5]undecan-3-one: A related compound with variations in the position of functional groups.
Uniqueness
8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to its specific substitution pattern and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
9,10-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C10H19N3O/c1-8-7-10(3-6-13(8)2)9(14)11-4-5-12-10/h8,12H,3-7H2,1-2H3,(H,11,14) |
InChI Key |
NTAVLCPDWDBNNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1C)C(=O)NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13332882.png)





![(3AS,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13332914.png)



